Sodium 1-carboxylatoethyl oleate
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Overview
Description
Sodium 1-carboxylatoethyl oleate is a chemical compound with the molecular formula C21H38O4.Na. It is a sodium salt derivative of oleic acid, which is a monounsaturated fatty acid. This compound is known for its surfactant properties and is used in various industrial applications, including as an emulsifying agent and in the production of soaps and detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-carboxylatoethyl oleate can be synthesized through the reaction of oleic acid with sodium hydroxide. The process involves the esterification of oleic acid followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-carboxylatoethyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The carboxylate group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
Sodium 1-carboxylatoethyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological studies to investigate cell membrane interactions and lipid metabolism.
Medicine: Research has explored its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: It is widely used in the production of soaps, detergents, and other cleaning agents due to its excellent emulsifying properties
Mechanism of Action
The mechanism of action of sodium 1-carboxylatoethyl oleate involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by forming micelles. This property is crucial in its applications as an emulsifying agent. The molecular targets include lipid bilayers and hydrophobic molecules, facilitating their dispersion in aqueous environments .
Comparison with Similar Compounds
Sodium oleate: A closely related compound with similar surfactant properties but a different molecular structure.
Sodium stearate: Another surfactant with a longer carbon chain, leading to different physical properties.
Sodium laurate: A shorter-chain surfactant with distinct emulsifying characteristics.
Uniqueness: Sodium 1-carboxylatoethyl oleate is unique due to its specific molecular structure, which imparts distinct emulsifying and surfactant properties. Its ability to form stable emulsions and reduce surface tension makes it particularly valuable in industrial and research applications .
Properties
CAS No. |
91023-18-6 |
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Molecular Formula |
C21H37NaO4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
sodium;2-[(Z)-octadec-9-enoyl]oxypropanoate |
InChI |
InChI=1S/C21H38O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);/q;+1/p-1/b11-10-; |
InChI Key |
NJNQEBLRUUXCCY-GMFCBQQYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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